molecular formula C17H34O4 B3270596 3-Myristoyl-sn-glycerol CAS No. 5309-45-5

3-Myristoyl-sn-glycerol

Cat. No.: B3270596
CAS No.: 5309-45-5
M. Wt: 302.4 g/mol
InChI Key: DCBSHORRWZKAKO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Myristoyl-sn-glycerol is a 3-acyl-sn-glycerol that is the R-enantiomer of 1-myristoyl glycerol . It has a molecular formula of C17H34O4, an average mass of 302.449 Da, and a mono-isotopic mass of 302.245697 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a glycerol backbone with a myristoyl (a 14-carbon saturated fatty acid) group attached to the 3rd carbon of the glycerol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H34O4, an average mass of 302.449 Da, and a mono-isotopic mass of 302.245697 Da .

Scientific Research Applications

1. Structure Analysis in Triacylglycerol

The atomic-level structure of mixed-chain triacylglycerol (TAG), specifically 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been determined, revealing insights into the functionality of beta' polymorphs in asymmetric TAGs. This research is significant in understanding fat crystals in food emulsions, particularly their transformation and physical property deterioration (Sato et al., 2001).

2. Membrane Packing of Stereoisomers

Research on bis(monoacylglycero)phosphate (BMP) stereoisomers, including sn-(3-myristoyl-2-hydroxy)glycerol-1-phospho-sn-1'-(3'-myristoyl-2'-hydroxy)glycerol, revealed significant information about their phase behavior and membrane structure. This is essential for understanding the thermotropic phase behavior and structural dynamics in biological membranes (Hayakawa et al., 2006).

3. Protein-Lipid Interactions

The study of the structure and dynamics of the myristoyl lipid modification of SRC peptides in various membrane environments provides valuable insights into protein-lipid interactions. This research is crucial for understanding the interactions of myristoylated proteins in biological processes (Scheidt & Huster, 2009).

4. Myristoylation in Biological Systems

Myristoylation, including the attachment of myristic acid to proteins, plays an important role in various biological processes. Research in this area has focused on understanding the implications of myristoylation in health and disease, including its role in cellular signaling pathways, oncogenesis, and viral replication (Martin et al., 2011).

5. Monoglyceride Applications in Neuronal Growth

Research on monoglycerides, such as 1-O-(myristoyl) glycerol, has shown significant potential in inducing neurite outgrowth in PC12 cells. This indicates the importance of myristoylated compounds in neural development and potentially in treating neurological disorders (Yang et al., 2013).

6. Role in Immune Response

Myristoylation has been identified as playing a crucial role in the immune response. Studies have highlighted its importance in initiating signaling cascades in immune cells, influencing processes such as myelopoiesis, innate immune response, and lymphopoiesis (Udenwobele et al., 2017).

Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277769
Record name (2R)-2,3-Dihydroxypropyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-45-5
Record name (2R)-2,3-Dihydroxypropyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5309-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2,3-Dihydroxypropyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Myristoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
3-Myristoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
3-Myristoyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
3-Myristoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
3-Myristoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
3-Myristoyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.